2-Propenoic acid, 3-phenyl-, 2-oxo-2-phenylethyl ester
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenethyl cinnamate can be synthesized through the esterification of cinnamic acid with phenethyl alcohol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond .
Industrial Production Methods
Industrial production of phenethyl cinnamate often involves similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, purification steps such as distillation or recrystallization are employed to obtain high-purity phenethyl cinnamate .
Chemical Reactions Analysis
Types of Reactions
Phenethyl cinnamate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of cinnamic acid derivatives.
Reduction: Formation of phenethyl alcohol or ethylbenzene.
Substitution: Formation of brominated or nitrated phenethyl cinnamate.
Scientific Research Applications
Phenethyl cinnamate has diverse applications in scientific research:
Chemistry: Used as a precursor in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the fragrance and flavor industry due to its pleasant aroma.
Mechanism of Action
The mechanism of action of phenethyl cinnamate involves its interaction with various molecular targets and pathways:
Antimicrobial Activity: It disrupts microbial cell membranes, leading to cell lysis and death.
Antioxidant Activity: It scavenges free radicals, thereby protecting cells from oxidative damage.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Comparison with Similar Compounds
Similar Compounds
Ethyl cinnamate: Similar structure but with an ethyl group instead of a phenethyl group.
Methyl cinnamate: Contains a methyl group instead of a phenethyl group.
Benzyl cinnamate: Features a benzyl group in place of the phenethyl group.
Uniqueness
Phenethyl cinnamate is unique due to its specific ester linkage and the presence of both phenyl and phenethyl groups, which contribute to its distinct chemical properties and applications .
Properties
CAS No. |
509113-38-6 |
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Molecular Formula |
C17H14O3 |
Molecular Weight |
266.29 g/mol |
IUPAC Name |
phenacyl 3-phenylprop-2-enoate |
InChI |
InChI=1S/C17H14O3/c18-16(15-9-5-2-6-10-15)13-20-17(19)12-11-14-7-3-1-4-8-14/h1-12H,13H2 |
InChI Key |
NNFJJJVOBXFUAG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)OCC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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